Glycoperine

Description

This compound has been reported in Haplophyllum latifolium and Haplophyllum acutifolium with data available.

Propriétés

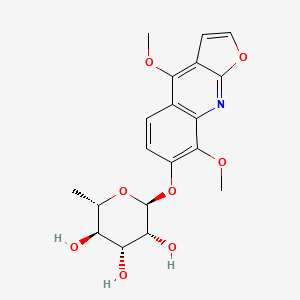

IUPAC Name |

(2S,3R,4R,5R,6S)-2-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO8/c1-8-13(21)14(22)15(23)19(27-8)28-11-5-4-9-12(17(11)25-3)20-18-10(6-7-26-18)16(9)24-2/h4-8,13-15,19,21-23H,1-3H3/t8-,13-,14+,15+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOKSAQCWDHTOL-QTOAMZBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C3=C(C=C2)C(=C4C=COC4=N3)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C=C2)C(=C4C=COC4=N3)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331999 | |

| Record name | Glycoperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55740-45-9 | |

| Record name | 4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl 6-deoxy-α-L-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55740-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Glycoperine?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on Glycoperine, a furoquinoline alkaloid isolated from Haplophyllum perforatum. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Properties

This compound is a complex alkaloid with the chemical formula C₁₉H₂₁NO₈.[1][2] First isolated and characterized in 1974 by Akhmedzhanova, Bessonova, and Yunusov, it is a constituent of the plant Haplophyllum perforatum, a species belonging to the Rutaceae family.[1][3][4]

The chemical structure of this compound is characterized by a furoquinoline core linked to a glycosidic moiety. While the detailed elucidation of its structure was first reported in 1974, subsequent studies on other alkaloids from Haplophyllum species have further contributed to the understanding of this class of compounds.[4][5][6][7]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₁NO₈ | [1][2] |

| Molecular Weight | 391.37 g/mol | [2] |

| CAS Number | 55740-45-9 | [1] |

| Canonical SMILES | COC1=C(C=CO2)C2=NC(C1=CC=C3O--INVALID-LINK----INVALID-LINK--O">C@@HO)=C3OC | [2] |

| Source Organism | Haplophyllum perforatum | [1][3][4] |

| Compound Type | Alkaloid (Furoquinoline) | [1][4] |

Spectroscopic Data

A comprehensive analysis would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of atoms and the stereochemistry of the molecule. The proton signals would reveal the aromatic protons of the furoquinoline core, the methoxy groups, and the protons of the sugar moiety. The carbon spectrum would similarly show characteristic peaks for the aromatic, furan, quinoline, and glycosidic carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement. Fragmentation patterns observed in MS/MS experiments would help to identify the different components of the molecule, such as the aglycone and the sugar unit.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for functional groups present in this compound, such as O-H (hydroxyl groups of the sugar), C-O (ethers and glycosidic bond), C=C and C=N (aromatic rings), and C-H bonds.

Experimental Protocols

Isolation of this compound from Haplophyllum perforatum

The original method for the isolation of this compound was described by Akhmedzhanova, V.I., et al. in 1974. While the full, detailed protocol from this publication is not widely accessible, a general workflow for the isolation of alkaloids from plant material can be outlined. This process typically involves extraction, acid-base partitioning, and chromatographic separation.

Logical Workflow for Alkaloid Isolation

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Genus Haplophyllum Juss.: Phytochemistry and Bioactivities—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Glycoperine: A Technical Guide to its Discovery, Isolation, and Characterization from Haplophyllum perforatum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoperine, a furoquinoline alkaloid isolated from the medicinal plant Haplophyllum perforatum, has emerged as a subject of interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for extraction and purification and presents the available physicochemical and spectroscopic data in a structured format. Furthermore, this document outlines the known biological activities of related furoquinoline alkaloids, offering insights into the potential therapeutic applications of this compound and paving the way for future research and drug development endeavors.

Introduction

The genus Haplophyllum, belonging to the Rutaceae family, is a rich source of diverse secondary metabolites, including alkaloids, coumarins, lignans, and essential oils.[1] These compounds have been shown to possess a wide range of biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects.[2] Within this genus, Haplophyllum perforatum has been a particular focus of phytochemical investigations, leading to the isolation of numerous alkaloids.

One such alkaloid is this compound, a furoquinoline derivative. The furoquinoline alkaloids are characterized by a fused furan and quinoline ring system and are known for their varied pharmacological properties.[3] The discovery of this compound from the seeds of Haplophyllum perforatum was a notable contribution to the understanding of the chemical constituents of this plant species.[4] This guide aims to consolidate the available scientific information on this compound, providing a detailed technical resource for researchers.

Discovery and Initial Characterization

The initial discovery and isolation of this compound were reported by I. A. Bessonova and her colleagues. Their work on the alkaloidal composition of Haplophyllum perforatum led to the identification of several known and new compounds, including this compound, from the seeds of the plant.[4] The structure of this compound was elucidated using a combination of spectroscopic techniques, including Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Experimental Protocols: Isolation of this compound

Plant Material Collection and Preparation

Seeds of Haplophyllum perforatum are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. The dried seeds are then finely ground to a powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

A standard acid-base extraction method is typically employed for the isolation of alkaloids.

-

Defatting: The powdered plant material is first defatted by extraction with a nonpolar solvent, such as petroleum ether or hexane, in a Soxhlet apparatus. This step removes lipids and other nonpolar compounds that could interfere with subsequent extraction and purification steps.

-

Acid Extraction: The defatted plant material is then subjected to extraction with an acidified aqueous solution (e.g., 2% sulfuric acid). Alkaloids, being basic in nature, form salts in the acidic medium and dissolve in the aqueous phase.

-

Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is then made alkaline (pH 9-10) by the addition of a base, such as ammonium hydroxide. This converts the alkaloid salts back to their free base form. The alkaline solution is then repeatedly partitioned with an immiscible organic solvent, such as chloroform or dichloromethane. The free alkaloid bases are more soluble in the organic phase and are thus extracted from the aqueous layer.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

Purification of this compound

The crude alkaloid mixture is a complex combination of various compounds. The purification of this compound from this mixture requires chromatographic techniques.

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by comparison with a reference standard (if available) or by spectroscopic analysis, are pooled and further purified using pTLC or preparative HPLC to obtain pure this compound.

Physicochemical and Spectroscopic Data

Detailed quantitative data for this compound is scarce in publicly accessible literature. The following tables summarize the known information for this compound and the general expected ranges for furoquinoline alkaloids.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₁NO₈ |

| Molecular Weight | 391.37 g/mol |

| Appearance | Not reported (likely crystalline solid) |

| Melting Point | Not reported |

| Solubility | Not reported (likely soluble in polar organic solvents) |

Table 2: Spectroscopic Data for this compound (Predicted based on Furoquinoline Alkaloid Class)

| Spectroscopic Technique | Characteristic Features |

| UV Spectroscopy | Maxima expected around 250 nm and 300-350 nm. |

| IR Spectroscopy (cm⁻¹) | Peaks corresponding to C=C (aromatic), C-O (ether), and potentially O-H and C=O if present in the glycosidic moiety. |

| ¹H NMR Spectroscopy (δ ppm) | Signals for aromatic protons, methoxy groups, and protons of the furan ring, as well as signals for the sugar moiety. |

| ¹³C NMR Spectroscopy (δ ppm) | Resonances for aromatic carbons, carbons of the furoquinoline core, and carbons of the glycosidic unit. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Biological Activity and Potential Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited. However, the broader class of furoquinoline alkaloids from Haplophyllum species has been reported to exhibit a range of pharmacological effects, providing a basis for predicting the potential activities of this compound.

-

Antimicrobial Activity: Many furoquinoline alkaloids have demonstrated activity against various bacteria and fungi.

-

Cytotoxic Activity: Some furoquinoline alkaloids have shown cytotoxic effects against cancer cell lines, suggesting potential for anticancer drug development.

-

Anti-inflammatory Activity: Anti-inflammatory properties have also been reported for this class of compounds.

The mechanism of action for these activities is not fully elucidated but may involve interactions with various cellular targets. For instance, the planar structure of the furoquinoline core could allow for intercalation with DNA, potentially explaining the observed cytotoxic effects. The anti-inflammatory actions might be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.

Future Directions

The study of this compound is still in its early stages, and several avenues for future research are apparent:

-

Re-isolation and Full Characterization: A priority is the re-isolation of this compound from Haplophyllum perforatum to obtain comprehensive and modern spectroscopic data (1D and 2D NMR, high-resolution MS) and to determine its three-dimensional structure.

-

Biological Screening: A thorough investigation of the biological activities of pure this compound is warranted, including its antimicrobial, anticancer, and anti-inflammatory properties.

-

Mechanism of Action Studies: Should biological activity be confirmed, subsequent studies should focus on elucidating the underlying molecular mechanisms and identifying the specific cellular signaling pathways modulated by this compound.

-

Synthesis and Analogue Development: The total synthesis of this compound would confirm its structure and provide a route for the preparation of analogues with potentially improved activity and pharmacokinetic properties.

Conclusion

This compound represents one of the many interesting furoquinoline alkaloids found in Haplophyllum perforatum. While its initial discovery laid the groundwork, a significant amount of research is still required to fully characterize this compound and explore its therapeutic potential. This technical guide has summarized the current knowledge and provided a framework for future investigations into this promising natural product. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

In-Depth Technical Guide to Glycoperine: Physicochemical Properties and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoperine, a furoquinoline alkaloid isolated from Haplophyllum perforatum, presents a unique molecular scaffold that has drawn interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited direct research on this specific compound, this document also explores the broader context of related alkaloids from the Haplophyllum genus to infer potential biological activities and outlines general experimental protocols for their investigation. This guide aims to serve as a foundational resource for researchers interested in the further study and potential therapeutic application of this compound.

Physicochemical Properties of this compound

This compound is an alkaloid characterized by a furoquinoline core structure linked to a glycosidic moiety. While extensive experimental data for this compound is not widely available in the public domain, the following table summarizes its known properties based on existing literature and chemical databases.

| Property | Value/Description | Source |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-6-methyloxane-3,4,5-triol | PubChem |

| CAS Number | 55740-45-9 | GlpBio |

| Molecular Formula | C₁₉H₂₁NO₈ | GlpBio[1] |

| Molecular Weight | 391.37 g/mol | GlpBio[1] |

| Appearance | Solid | GlpBio[1] |

| Purity | >98.00% | GlpBio[1] |

| Storage | Store at -20°C | GlpBio[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Potential Biological Activities and Mechanism of Action

Direct studies on the biological activity and mechanism of action of this compound are limited. However, the genus Haplophyllum, from which this compound is isolated, is known to produce a variety of alkaloids with significant biological effects. These compounds have been reported to possess antimicrobial, antifungal, anti-inflammatory, anticancer, and cytotoxic properties. Therefore, it is plausible that this compound may exhibit similar activities. Further research is required to elucidate the specific biological functions and mechanisms of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the isolation, characterization, and biological evaluation of alkaloids like this compound.

Isolation and Characterization of Alkaloids from Haplophyllum Species

This protocol outlines a general procedure for the extraction and isolation of alkaloids from plant material.

Workflow for Alkaloid Isolation and Characterization

Caption: A general workflow for the isolation and characterization of alkaloids.

Methodology:

-

Extraction: Dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol, using techniques like maceration or Soxhlet extraction.

-

Acid-Base Partitioning: The resulting crude extract is partitioned between an acidic aqueous solution and an organic solvent to separate acidic and neutral compounds from the basic alkaloids. The pH of the aqueous layer is then adjusted to be basic, and the alkaloids are extracted into an organic solvent.

-

Chromatographic Separation: The crude alkaloid extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to isolate individual alkaloids.

-

Structural Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Antimicrobial Activity Assay

This protocol describes the determination of the minimum inhibitory concentration (MIC) of a compound against various microorganisms using the broth microdilution method.

Methodology:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at a suitable temperature. The turbidity of the culture is adjusted to a 0.5 McFarland standard.

-

Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

Caption: A workflow diagram for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol assesses the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with LPS in the presence or absence of the test compound.

-

Nitrite Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Signaling Pathways

Due to the lack of specific research on this compound's mechanism of action, a definitive signaling pathway cannot be depicted. However, many natural products with anticancer properties are known to induce apoptosis. A generalized apoptotic signaling pathway that could be investigated for this compound is presented below.

Generalized Apoptotic Signaling Pathway

Caption: A potential apoptotic signaling pathway for investigation.

Conclusion

This compound remains a largely uncharacterized natural product with potential for significant biological activity, inferred from the known properties of other alkaloids isolated from Haplophyllum species. This guide provides the currently available physicochemical data for this compound and outlines general experimental protocols that can be employed to explore its therapeutic potential. Further in-depth research is warranted to fully elucidate the chemical properties, biological activities, and mechanisms of action of this intriguing molecule, which may pave the way for its development as a novel therapeutic agent.

References

The Uncharted Path: A Technical Deep Dive into the Biosynthesis of Glycoperine in Plants

For Immediate Release

[City, State] – [Date] – A comprehensive examination of available scientific literature reveals a significant knowledge gap in the complete biosynthetic pathway of Glycoperine, a furoquinoline alkaloid found in plant species such as Glycosmis pentaphylla and Haplophyllum perforatum. While the general pathway for the formation of the core furoquinoline structure is understood, the specific enzymatic steps leading to the unique glycosylation of this compound remain largely uncharacterized. This technical guide synthesizes the current understanding of furoquinoline alkaloid biosynthesis and proposes a putative pathway for this compound, highlighting the critical need for further research in this area.

Introduction to this compound

This compound is a naturally occurring alkaloid distinguished by its furoquinoline scaffold and a glycosidic linkage. Its chemical formula is C₁₉H₂₁NO₈. Alkaloids, a diverse group of nitrogen-containing secondary metabolites in plants, often exhibit a wide range of pharmacological activities.[1] The presence of a sugar moiety can significantly impact a molecule's solubility, stability, and bioactivity. Understanding the biosynthesis of such complex molecules is paramount for researchers in drug development and plant biochemistry, as it can open avenues for synthetic biology approaches to produce these compounds and their analogs.

The Furoquinoline Core: A Proposed Biosynthetic Route

The biosynthesis of the fundamental furoquinoline ring system is believed to originate from the shikimate pathway, with anthranilic acid serving as a key precursor.[1] While the precise enzymatic machinery for every step is not fully elucidated for all furoquinoline alkaloids, a general consensus based on studies of related compounds like dictamnine and skimmianine suggests the following sequence:

-

Formation of the Quinolone Ring: The pathway commences with the condensation of anthranilic acid and a malonyl-CoA derivative to form a quinolone intermediate, likely 4-hydroxy-2-quinolone.

-

Prenylation: The quinolone core undergoes prenylation, where a dimethylallyl group is attached, a common step in the biosynthesis of many alkaloids.

-

Furan Ring Formation: Subsequent oxidative cyclization of the prenyl group leads to the formation of the characteristic furan ring, resulting in a basic furoquinoline scaffold like dictamnine.

-

Further Modifications: The furoquinoline core can then undergo various modifications, such as hydroxylation and methoxylation, to yield a variety of structurally diverse alkaloids.

Caption: Proposed biosynthetic pathway of the furoquinoline alkaloid core.

The Enigmatic Glycosylation Step

The defining feature of this compound is its attached sugar moiety. The addition of sugar groups to secondary metabolites is catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar residue, typically from a UDP-activated sugar donor, to an acceptor molecule.[2]

Based on the general mechanism of UGTs, the final step in this compound biosynthesis is hypothesized to be the glycosylation of a hydroxylated furoquinoline aglycone. The specific UGT responsible for this reaction in Glycosmis pentaphylla or Haplophyllum perforatum has not yet been identified.

Caption: Hypothesized final glycosylation step in this compound biosynthesis.

Quantitative Data: A Call for Research

A thorough review of existing literature reveals a complete absence of quantitative data regarding the biosynthesis of this compound. Key parameters such as enzyme kinetics, precursor flux, and product yields are unknown. This lack of data presents a significant hurdle in understanding the efficiency and regulation of this pathway. Future research should prioritize the quantification of intermediates and the characterization of the enzymes involved.

Table 1: Quantitative Data on this compound Biosynthesis (Currently Unavailable)

| Parameter | Value | Method of Determination | Reference |

|---|---|---|---|

| Kₘ of Prenyltransferase | - | - | - |

| kcat of Prenyltransferase | - | - | - |

| Kₘ of Putative UGT | - | - | - |

| kcat of Putative UGT | - | - | - |

| In vivo concentration of precursors | - | - | - |

| In vivo concentration of this compound | - | - | - |

Experimental Protocols: A Roadmap for Future Investigation

To elucidate the complete biosynthetic pathway of this compound, a series of targeted experiments are required. The following protocols provide a framework for future research in this area.

Identification and Characterization of Biosynthetic Genes

Objective: To identify and functionally characterize the genes encoding the enzymes involved in this compound biosynthesis.

Experimental Workflow:

Caption: Workflow for the identification and characterization of biosynthetic genes.

Methodology:

-

Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on tissues of Glycosmis pentaphylla or Haplophyllum perforatum known to produce this compound.

-

Candidate Gene Identification: Through bioinformatic analysis, identify candidate genes encoding polyketide synthases (for the quinolone ring), prenyltransferases, and UDP-glycosyltransferases based on homology to known enzymes.

-

Heterologous Expression: Clone the candidate genes into an expression vector and express the recombinant proteins in a suitable host system like E. coli or Saccharomyces cerevisiae.

-

Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays using hypothesized substrates (e.g., anthranilic acid, a quinolone intermediate, a hydroxylated furoquinoline aglycone, and a UDP-sugar) to confirm their function. Product formation can be monitored by HPLC and LC-MS.

In Vitro Reconstitution of the Pathway

Objective: To reconstitute the this compound biosynthetic pathway in vitro using purified enzymes.

Methodology:

-

Enzyme Purification: Purify all the identified and functionally characterized enzymes of the pathway.

-

Stepwise Reaction: Conduct a stepwise reaction starting from the initial precursors, adding the respective enzymes in sequential order.

-

One-Pot Reaction: Combine all purified enzymes and substrates in a single reaction vessel to demonstrate the complete synthesis of this compound from its basic building blocks.

Conclusion and Future Outlook

The biosynthesis of the furoquinoline alkaloid this compound in plants remains a largely unexplored area of research. While a putative pathway for the core scaffold can be inferred from related compounds, the specific enzymes, particularly the crucial UDP-glycosyltransferase responsible for the final glycosylation step, are yet to be discovered. The lack of quantitative data and detailed experimental studies on this compound biosynthesis underscores the need for focused research efforts. The experimental approaches outlined in this guide provide a clear path forward to unraveling the molecular machinery behind the synthesis of this intriguing natural product. Such knowledge will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and novel, potentially therapeutic, derivatives.

References

Unveiling "Glycoperine": A Technical Guide to Novel Piperine Glycosides

A comprehensive analysis of the natural sources, abundance, and experimental protocols related to two novel piperine amide glycosides, likely the compounds of interest behind the query for "Glycoperine."

In the realm of natural product chemistry, the query for "this compound" does not yield a recognized compound. However, scientific literature points towards a compelling alternative: a class of recently discovered piperine amide glycosides. This technical guide consolidates the current knowledge on two such novel compounds: (E)-N-feruloylpiperidine 4'-O-β-d-glucopyranosyl-(1→4)-β-d-glucopyranoside and (E)-N-p-coumaroylpiperidine 4'-O-β-d-glucopyranosyl-(1→4)-β-d-glucopyranoside . These molecules, representing a glycosidic extension of piperine-like structures, are the focus of this document, offering insights for researchers, scientists, and drug development professionals.

Natural Sources and Abundance

The primary documented natural source of these novel amide glycosides is the fruit of the long pepper, Piper longum L.[1][2]. This plant, a member of the Piperaceae family, is a well-known spice and a staple in traditional medicine. While the presence of a diverse array of piper amides in Piper species is well-established, the specific abundance of these glycosidic forms has not yet been quantified in detail. They were isolated as part of a broader phytochemical investigation that identified ten glycosidic compounds from the plant's fruits[1][2]. The lack of precise quantitative data highlights a promising area for future analytical studies.

| Compound Name | Natural Source | Plant Part | Abundance |

| (E)-N-feruloylpiperidine 4'-O-β-d-glucopyranosyl-(1→4)-β-d-glucopyranoside | Piper longum L.[1][2] | Fruits | Not Quantified. Isolated as a novel compound. |

| (E)-N-p-coumaroylpiperidine 4'-O-β-d-glucopyranosyl-(1→4)-β-d-glucopyranoside | Piper longum L.[1][2] | Fruits | Not Quantified. Isolated as a novel compound. |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of these specific novel amide glycosides are outlined in the primary literature. The following is a summary of the methodologies employed.

Isolation of Amide Glycosides from Piper longum

A generalized workflow for the isolation of these compounds involves solvent extraction followed by a series of chromatographic separations.

References

- 1. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Glycoperine: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoperine, an alkaloid isolated from Haplophyllum perforatum, presents a subject of interest for further investigation into its potential therapeutic applications. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is fundamental for advancing research and development. This technical guide provides a framework for evaluating the solubility and stability of this compound. Due to the limited availability of specific experimental data in public literature, this document outlines standardized experimental protocols and presents illustrative data in a structured format to guide researchers in their investigations.

Introduction

This compound is a natural alkaloid compound that warrants systematic evaluation to determine its viability as a potential drug candidate. Early-stage drug development hinges on the characterization of a compound's solubility and stability, as these parameters critically influence its bioavailability, formulation, and shelf-life. This guide details the methodologies for comprehensive solubility and stability profiling of this compound.

While specific quantitative data for this compound is not extensively documented in publicly accessible sources, this guide provides standardized protocols and data table templates to aid researchers in generating and organizing this crucial information. One supplier suggests that to prepare a stock solution of this compound, it should be stored at -20°C for use within one month or at -80°C for use within six months. To enhance solubility, it is recommended to warm the solution to 37°C and use sonication[1].

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its absorption and is essential for the development of suitable formulations. The following sections detail the experimental protocols for determining the equilibrium solubility of this compound and present a template for data organization.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method, a widely accepted technique for assessing the solubility of a compound in various solvents.

Materials:

-

This compound powder

-

A range of solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Procedure:

-

Add an excess amount of this compound powder to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility of this compound in each solvent (e.g., in mg/mL or µg/mL).

Data Presentation: this compound Solubility

The following table provides a template for summarizing the solubility data for this compound in various pharmaceutically relevant solvents at different temperatures. The values presented are illustrative placeholders.

| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| Water | 37 | < 0.1 |

| 0.1 N HCl | 37 | 1.5 |

| PBS (pH 7.4) | 37 | 0.2 |

| Ethanol | 25 | 15.0 |

| Methanol | 25 | 25.0 |

| DMSO | 25 | > 100.0 |

| PEG400 | 25 | 50.0 |

Stability Profile

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Stability Assessment

3.1.1. Solution State Stability

This protocol outlines the procedure for assessing the stability of this compound in solution under various pH and temperature conditions.

Materials:

-

This compound stock solution

-

Buffers of different pH values (e.g., pH 2, 4, 7.4, 9)

-

Temperature-controlled chambers/incubators

-

HPLC system

Procedure:

-

Prepare solutions of this compound in different pH buffers at a known concentration.

-

Aliquot the solutions into vials and store them in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C).

-

At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each sample.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

-

Calculate the percentage of this compound remaining at each time point.

3.1.2. Solid-State Stability

This protocol is designed to evaluate the stability of this compound in its solid form under accelerated and long-term storage conditions.

Materials:

-

This compound powder

-

Controlled environment stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

Photostability chamber

-

HPLC system

Procedure:

-

Place a known quantity of this compound powder in suitable containers.

-

Store the containers in stability chambers under specified conditions (e.g., long-term: 25°C/60% Relative Humidity (RH); accelerated: 40°C/75% RH).

-

For photostability testing, expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples.

-

Dissolve the samples in a suitable solvent and analyze using a validated HPLC method to assess the purity and degradation of this compound.

Data Presentation: this compound Stability

The following tables provide templates for summarizing the stability data for this compound. The data presented are illustrative.

Table 2: Illustrative Solution State Stability of this compound at 25°C (% Remaining)

| Time (days) | pH 2 | pH 4 | pH 7.4 | pH 9 |

| 0 | 100 | 100 | 100 | 100 |

| 7 | 98 | 99 | 95 | 85 |

| 14 | 96 | 98 | 90 | 75 |

| 30 | 92 | 95 | 82 | 60 |

Table 3: Illustrative Solid-State Stability of this compound (% Purity)

| Time (months) | 25°C / 60% RH | 40°C / 75% RH | Photostability (ICH Q1B) |

| 0 | 99.8 | 99.8 | 99.8 |

| 1 | 99.7 | 99.0 | 98.5 |

| 3 | 99.5 | 98.2 | - |

| 6 | 99.2 | 97.0 | - |

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for determining the solubility and stability of a compound like this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: General Workflow for Stability Testing.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. As research progresses and the mechanism of action of this compound is elucidated, diagrams illustrating its interaction with cellular pathways will be valuable. Researchers are encouraged to investigate potential targets based on the structural class of this compound (alkaloid) and the known activities of compounds from Haplophyllum species.

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development as a potential therapeutic agent. This technical guide provides a framework of standardized protocols and data presentation formats to guide researchers in these essential studies. The generation of robust and comprehensive solubility and stability data will be instrumental in formulating this compound for preclinical and clinical evaluation and in establishing its potential for further development. The provided workflows and data templates are intended to serve as a starting point for the systematic characterization of this promising natural product.

References

Spectroscopic and Biological Data on Glycoperine Remains Elusive in Public Databases

Glycoperine is a known alkaloid first isolated from the plant Haplophyllum perforatum. The initial report of its discovery and structure elucidation was published in 1974. However, the primary spectroscopic data from this original publication and any subsequent detailed characterizations do not appear to be indexed in widely available online resources. This scarcity of information prevents a comprehensive summary of its spectroscopic properties and experimental protocols.

Summary of Findings

While the core requirements of the request—quantitative spectroscopic data and signaling pathways—could not be met, the following information about this compound was gathered:

-

Chemical Classification: this compound is classified as a quinoline alkaloid.

-

Natural Source: It is a natural product isolated from the plant Haplophyllum perforatum.

-

Initial Discovery: The first paper describing the isolation and characterization of this compound is: Akhmedzhanova, V.I., et al. "this compound — A new alkaloid from Haplophyllum perforatum." Chemistry of Natural Compounds 10, 706-707 (1974). This publication is the most probable source for the original spectroscopic data.

Limitations in Data Availability

The inability to locate the specific NMR, IR, and MS data for this compound highlights a common challenge in working with less-studied natural products. Often, such data is contained within older, non-digitized publications or in specialized databases that are not publicly indexed. Without access to the primary literature, a detailed technical guide that meets the specified requirements cannot be accurately compiled.

Furthermore, the absence of any information regarding the biological activity of this compound means that no signaling pathways or experimental workflows involving this compound can be described or visualized.

General Methodologies in Alkaloid and Glycoprotein Analysis

For the benefit of researchers, general experimental workflows for the spectroscopic analysis of natural products like alkaloids and for the characterization of glycoproteins are outlined below. It is important to note that these are generalized representations and do not reflect specific experimental data for this compound.

General Workflow for Alkaloid Characterization

Caption: A generalized workflow for the isolation and structural elucidation of alkaloids from a plant source.

General Approach to Mass Spectrometry-Based Glycoprotein Analysis

Caption: A typical bottom-up proteomics workflow for the mass spectrometric analysis of glycoproteins.

It is recommended that researchers interested in the specific spectroscopic data for this compound attempt to source the original 1974 publication through university libraries or specialized chemical literature services.

The Pharmacological Potential of Quinoline Alkaloids: A Technical Guide for Researchers

Introduction

Quinoline alkaloids, a major class of nitrogen-containing heterocyclic compounds, have long been a subject of intense scientific scrutiny due to their vast structural diversity and significant therapeutic potential. Found in various natural sources, including plants, fungi, and bacteria, these compounds have demonstrated a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and antimalarial properties of quinoline alkaloids, catering to researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological pathways to facilitate a deeper understanding of the multifaceted pharmacological landscape of these promising natural products.

Anticancer Activities of Quinoline Alkaloids

Quinoline alkaloids have emerged as a significant scaffold in the development of novel anticancer agents. Their mechanisms of action are diverse, targeting fundamental cellular processes involved in cancer progression, including cell proliferation, survival, and angiogenesis.

Mechanisms of Anticancer Action

The anticancer effects of quinoline alkaloids are mediated through various mechanisms, primarily:

-

Inhibition of Topoisomerases: Certain quinoline alkaloids, most notably camptothecin and its analogs, function as potent inhibitors of DNA topoisomerase I.[1][2][3][4] They stabilize the covalent complex between topoisomerase I and DNA, leading to single-strand breaks that are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[1][5] Another example, cryptolepine, an indoloquinoline alkaloid, acts as a topoisomerase II inhibitor by stabilizing the topoisomerase II-DNA covalent complex.[6][7]

-

Disruption of Microtubule Dynamics: Some quinoline derivatives exert their anticancer effects by interfering with tubulin polymerization, a critical process for mitotic spindle formation and cell division. By inhibiting tubulin polymerization, these compounds induce cell cycle arrest at the G2/M phase and subsequently lead to apoptosis.

-

Modulation of Signaling Pathways: Quinoline alkaloids have been shown to modulate key signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several quinoline derivatives have been identified as inhibitors of this pathway, effectively suppressing tumor growth.[8][9][10]

-

VEGFR Signaling Pathway: The vascular endothelial growth factor receptor (VEGFR) signaling is a key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Quinoline compounds have been developed as VEGFR-2 inhibitors, thereby blocking downstream signaling and inhibiting angiogenesis.[11][12][13][14]

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is involved in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers. Certain quinoline alkaloids can inhibit NF-κB signaling, leading to the downregulation of anti-apoptotic proteins and sensitization of cancer cells to other therapeutic agents.[15][16]

-

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoline alkaloids against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Quinoline Alkaloid/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Camptothecin | Multiple | Varies | [17] |

| Cryptolepine | B16 Melanoma | - | [6][18] |

| Quinolone-Chalcone Hybrid 12e | MGC-803 (Gastric) | 1.38 | [19] |

| Quinolone-Chalcone Hybrid 12e | HCT-116 (Colon) | 5.34 | [19] |

| Quinolone-Chalcone Hybrid 12e | MCF-7 (Breast) | 5.21 | [19] |

| 8-hydroxyquinoline-5-sulfonamides | C-32 (Melanoma) | Varies | [20] |

| 8-hydroxyquinoline-5-sulfonamides | A549 (Lung) | Varies | [20] |

| Quinoxaline-based VEGFR-2 Inhibitor | HCT-116 (Colon) | 4.28-9.31 | [14] |

| Quinoxaline-based VEGFR-2 Inhibitor | MCF-7 (Breast) | 3.57-7.57 | [14] |

| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | mTOR assay | 0.064 | [8] |

| Quinolinone Derivative 4 | HUVEC (VEGF-induced proliferation) | 84.8 | [12] |

| Quinolinone Derivative 5 | HUVEC (VEGF-induced proliferation) | 58.1 | [12] |

| Quinazoline Derivative 11d | VEGFR2 kinase inhibition | 5.49 | [11] |

Antimicrobial Activities of Quinoline Alkaloids

Quinoline alkaloids possess a broad spectrum of antimicrobial activity against bacteria and fungi, making them a valuable source for the development of new anti-infective agents.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline alkaloids are not as extensively studied as their anticancer effects but are thought to involve:

-

DNA Gyrase and Topoisomerase IV Inhibition: Similar to synthetic quinolone antibiotics, some quinoline alkaloids may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

-

Disruption of Cell Membrane Integrity: Some alkaloids may exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Efflux Pumps: Efflux pumps are a major mechanism of antibiotic resistance in bacteria. Some quinoline derivatives may act as efflux pump inhibitors, thereby restoring the efficacy of other antibiotics.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline alkaloids and their derivatives against various microbial strains.

| Quinoline Alkaloid/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Indolizinoquinoline-5,12-dione derivative 7 | E. coli ATCC25922 | 2 | [21] |

| Indolizinoquinoline-5,12-dione derivative 7 | MRSA | 2 | [21] |

| 2-fluoro 9-oxime ketolide hybrid 16 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [21] |

| 2-fluoro 9-oxime ketolide hybrid 17 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [21] |

| 2-fluoro 9-oxime ketolide hybrid 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [21] |

| Quinoline derivative 4 | MRSA | 0.75 | [22] |

| Quinoline derivative 4 | VRE | 0.75 | [22] |

| Quinoline derivative 6 | MRSA | 1.5 | [22] |

| Quinolinium iodide salt 62 | E. coli | 3.125-6.25 nmol/mL | [23] |

| Quinoline scaffold 63b | E. coli | 100 | [23] |

Anti-inflammatory Activities of Quinoline Alkaloids

Several quinoline alkaloids have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline alkaloids are primarily attributed to their ability to:

-

Inhibit Pro-inflammatory Mediators: These compounds can suppress the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).

-

Modulate Inflammatory Signaling Pathways: As mentioned earlier, the inhibition of the NF-κB signaling pathway is a key mechanism by which quinoline alkaloids exert their anti-inflammatory effects. By preventing the activation of NF-κB, they can downregulate the expression of numerous genes involved in the inflammatory response.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected quinoline alkaloids, presented as IC50 values for the inhibition of nitric oxide (NO) production or other inflammatory markers.

| Quinoline Alkaloid/Derivative | Assay | IC50 (µg/mL) | Reference |

| Quinolactacin A2 (223) | TNF production inhibition | 12.2 | [24] |

| 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivative c | Anti-inflammatory activity | 214.45 | [25] |

| Resveratrol derivative 18 | Anti-inflammatory activity (iEI) | 3.75 | [26] |

| Resveratrol derivative 20 | Anti-inflammatory activity (iEI) | 4.84 | [26] |

Antimalarial Activities of Quinoline Alkaloids

Quinoline alkaloids, particularly those derived from the Cinchona tree, have a long history in the treatment of malaria. Quinine and its synthetic analogs like chloroquine have been cornerstone antimalarial drugs for centuries.

Mechanism of Antimalarial Action

The primary mechanism of action of many quinoline antimalarials involves the inhibition of hemozoin formation in the malaria parasite.[27][28][29][30] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and subsequent parasite death.[27][28][30]

Quantitative Antimalarial Activity Data

The following table presents the in vitro antimalarial activity of selected quinoline alkaloids and their derivatives against Plasmodium falciparum, the deadliest species of malaria parasite.

| Quinoline Alkaloid/Derivative | P. falciparum Strain | IC50 (µM or nM) | Reference |

| 4-aminoquinoline-pyrimidine hybrid | D6 (sensitive) | 0.033 µM | [31] |

| 4-aminoquinoline-pyrimidine hybrid | W2 (resistant) | 0.033 µM | [31] |

| Quinolone-based hybrid 47 | RKL-2 (sensitive) | 0.391-1.033 µg/mL | [31] |

| Quinolone-based hybrid 47 | RKL-9 (resistant) | 0.684-1.778 µg/mL | [31] |

| Quinoline-β-lactam hybrid | W2 (resistant) | 80-94 nM | [31] |

| Fluoroalkylated γ-lactam-4-aminoquinoline hybrid | 3D7 (sensitive) | 19-26 nM | [31] |

| Fluoroalkylated γ-lactam-4-aminoquinoline hybrid | W2 (resistant) | 42-49 nM | [31] |

| 4-aminoquinoline derivative 11 | - | 33.9 nM | |

| Quinoline based benzoxazine 12 | D10 (sensitive) | 53 nM | |

| Quinoline based benzoxazine 12 | W2 (resistant) | 67 nM | |

| Quinoline–pyrimidine hybrid 32 | D10 (sensitive) | 0.070 µM | |

| Quinoline–pyrimidine hybrid 32 | Dd2 (resistant) | 0.157 µM | |

| BMFJH-2 | - | 0.6 µg/mL | [32] |

| BMFJH-3 | - | 0.7 µg/mL | [32] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of quinoline alkaloids.

Anticancer Activity Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline alkaloid in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, and 0.5 mg/mL BSA), and the quinoline alkaloid at various concentrations.

-

Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.

Principle: This assay monitors the polymerization of tubulin into microtubules in the presence or absence of a test compound by measuring the increase in light scattering or fluorescence.

Protocol:

-

Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice.

-

Reaction Initiation: In a 96-well plate, add tubulin solution, GTP, and the quinoline alkaloid at various concentrations.

-

Polymerization Monitoring: Transfer the plate to a spectrophotometer or fluorometer pre-warmed to 37°C and immediately begin recording the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals for 30-60 minutes.

-

Data Analysis: Plot the absorbance or fluorescence against time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory effect of the compound.

Antimicrobial Activity Assay

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the quinoline alkaloid in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity Assay

Principle: This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the quinoline alkaloid for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Antimalarial Activity Assay

Principle: This assay evaluates the ability of a compound to inhibit the growth of the malaria parasite Plasmodium falciparum in an in vitro culture of human red blood cells.

Protocol:

-

Parasite Culture: Maintain a continuous culture of a chloroquine-sensitive or resistant strain of P. falciparum in human red blood cells.

-

Drug Dilution: Prepare serial dilutions of the quinoline alkaloid in a 96-well microtiter plate.

-

Infection: Add parasitized red blood cells (at the ring stage) to each well.

-

Incubation: Incubate the plate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2 for 48-72 hours.

-

Growth Inhibition Assessment: Determine parasite growth inhibition using methods such as microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or incorporation of a radiolabeled precursor like [3H]-hypoxanthine.

-

Data Analysis: Calculate the percentage of growth inhibition and determine the IC50 value.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes influenced by quinoline alkaloids, this section presents diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.

Signaling Pathway Diagrams

Experimental Workflow Diagrams

Conclusion

Quinoline alkaloids represent a vast and promising source of biologically active compounds with significant potential for the development of new therapeutics. Their diverse mechanisms of action against cancer, microbes, inflammation, and malaria underscore their importance in medicinal chemistry. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes. Further research into the structure-activity relationships, mechanisms of action, and safety profiles of quinoline alkaloids will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. pnas.org [pnas.org]

- 6. The DNA intercalating alkaloid cryptolepine interferes with topoisomerase II and inhibits primarily DNA synthesis in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Anticancer Potential of The Antimalarial Herbal Cryptolepis Sanguinolenta and Its Major Alkaloid Cryptolepine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prodrugs Bioactivated to Quinones Target NF-κB and Multiple Protein Networks: Identification of the Quinonome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 30. go.drugbank.com [go.drugbank.com]

- 31. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ijrpr.com [ijrpr.com]

Haplophyllum Alkaloids: A Comprehensive Review for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

The genus Haplophyllum has long been a subject of phytochemical and pharmacological interest due to its rich composition of bioactive alkaloids. These compounds have demonstrated a wide range of biological activities, including cytotoxic, antifungal, and antialgal effects, making them promising candidates for the development of new therapeutic agents. This technical guide provides a comprehensive review of the current research on Haplophyllum alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Bioactivity Data of Haplophyllum Alkaloids and Extracts

The cytotoxic and antimicrobial activities of various Haplophyllum species and their isolated alkaloids have been evaluated against a range of cancer cell lines and microbial pathogens. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Haplophyllum Extracts against Human Cancer Cell Lines

| Haplophyllum Species | Cell Line | Cancer Type | IC50 (µg/mL) |

| H. buxbaumii | MCF-7 | Breast Adenocarcinoma | 20 |

| H. tuberculatum | HEPG2 | Liver Carcinoma | 4.7 |

| H1299 | Lung Carcinoma | 4.1 | |

| H. sieversii (Flindersine) | Multiple | Various | - |

| H. sieversii (Haplamine) | Multiple | Various | - |

Table 2: Antifungal and Antialgal Activity of Alkaloids from Haplophyllum sieversii

| Compound | Organism | Activity Type | Concentration (µM) | Effect |

| Flindersine | Colletotrichum fragariae | Antifungal | 50, 100, 150 | Growth inhibition |

| Colletotrichum gloeosporioides | Antifungal | 50, 100, 150 | Growth inhibition | |

| Colletotrichum acutatum | Antifungal | 50, 100, 150 | Growth inhibition | |

| Botrytis cinerea | Antifungal | 50, 100, 150 | Growth inhibition | |

| Fusarium oxysporum | Antifungal | 50, 100, 150 | Growth inhibition | |

| Phomopsis obscurans | Antifungal | 50, 100, 150 | Growth inhibition | |

| Haplamine | Oscillatoria perornata | Antialgal (LOEC) | 1.0 | Selective inhibition |

| Selenastrum capricornutum | Antialgal (LOEC) | 10.0 | Inhibition |

Experimental Protocols

To ensure the reproducibility and further exploration of the research on Haplophyllum alkaloids, this section provides detailed methodologies for key experiments cited in this review.

High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification

An efficient HPLC method has been developed for the separation and quantification of key alkaloids such as haplopine, skimmianine, and haplamine from the aerial parts of Haplophyllum species.[1]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Standard Preparation: Standard solutions of haplopine, skimmianine, and haplamine are prepared in methanol at various concentrations to generate a calibration curve.

-

Sample Preparation: Dried and powdered aerial parts of the Haplophyllum plant are extracted with methanol. The extract is then filtered and diluted with the mobile phase before injection.

-

Validation: The method is validated for specificity, linearity, precision, and accuracy according to standard guidelines.

WST-1 Cytotoxicity Assay

The WST-1 assay is a colorimetric method used to determine the cytotoxic effects of plant extracts and isolated compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the Haplophyllum extract or isolated alkaloid. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

WST-1 Reagent Addition: After the incubation period, 10 µL of WST-1 reagent is added to each well.

-

Final Incubation: The plates are incubated for an additional 1 to 4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The background absorbance is measured from wells containing medium and WST-1 reagent only.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is employed to investigate the effect of Haplophyllum alkaloids on the expression and phosphorylation of key proteins involved in cellular signaling pathways.

-

Protein Extraction: After treatment with the Haplophyllum extract or alkaloid, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-ERK, p-JNK, p-AKT, p-mTOR, Bax, Bcl-2, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Signaling Pathways and Molecular Mechanisms

Research into the molecular mechanisms of Haplophyllum alkaloids has revealed their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. A notable example is the effect of Haplophyllum buxbaumii extract on the MAPK and AKT/mTOR pathways in MCF-7 breast cancer cells.

Apoptotic Signaling Induced by Haplophyllum buxbaumii in MCF-7 Cells

Treatment of MCF-7 cells with Haplophyllum buxbaumii extract has been shown to induce apoptosis through the modulation of the MAPK and AKT/mTOR signaling pathways.[2] This leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, as well as the activation of caspase-3.[2]

Caption: Apoptotic pathway induced by Haplophyllum buxbaumii extract in MCF-7 cells.

Conclusion

The alkaloids from Haplophyllum species represent a rich source of potential therapeutic agents with demonstrated cytotoxic and antimicrobial properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate these promising natural products. Future research should focus on the isolation and characterization of novel alkaloids, elucidation of their detailed mechanisms of action, and preclinical and clinical evaluation to translate these findings into novel therapies.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Glycoproteins

A Note on "Glycoperine": The term "this compound" does not correspond to a well-documented compound in publicly available scientific literature. It is possible that this is a proprietary name, a novel discovery not yet in the literature, or a misspelling of a more common compound (e.g., a specific glycoprotein or a compound related to glycerine). The following protocols and application notes provide a comprehensive guide to the general methods for the extraction and purification of glycoproteins. These methods can be adapted and optimized for a specific target molecule.

Introduction to Glycoprotein Extraction and Purification

Glycoproteins are a class of proteins that have carbohydrate moieties (glycans) attached to the polypeptide chain. These molecules play crucial roles in various biological processes, including cell-cell recognition, signaling, and immune responses.[1][2][3][4] The extraction and purification of glycoproteins are essential steps for their structural and functional characterization, as well as for the development of therapeutic agents. The choice of extraction and purification methods depends on the source material, the physicochemical properties of the target glycoprotein, and the desired purity and yield.

This document outlines common strategies for the extraction of glycoproteins from various sources and their subsequent purification using chromatographic techniques.

Extraction Methods for Glycoproteins